molecular formula C5H5IN2OS B6601681 3-iodothiophene-2-carbohydrazide CAS No. 1866542-24-6

3-iodothiophene-2-carbohydrazide

Cat. No.: B6601681
CAS No.: 1866542-24-6
M. Wt: 268.08 g/mol
InChI Key: IWDNKDQOWWTXOV-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-carbohydrazide is a heterocyclic compound that contains a thiophene ring substituted with an iodine atom at the third position and a carbohydrazide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, sodium bicarbonate, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating, and solvents such as acetonitrile are commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 3-iodothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, while the carbohydrazide group provides opportunities for hydrogen bonding and coordination with metal ions .

Properties

IUPAC Name

3-iodothiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDNKDQOWWTXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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